REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:18]([O-:20])=[O:19])=[C:6]([CH:17]=1)[O:7][C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=O.S(=O)(=O)(O)O.C(Cl)(Cl)Cl>O>[Cl:1][C:2]1[C:17]2[C:10](=[O:12])[C:9]3[C:8](=[CH:16][CH:15]=[CH:14][CH:13]=3)[O:7][C:6]=2[C:5]([N+:18]([O-:20])=[O:19])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(OC2=C(C(=O)O)C=CC=C2)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing ice
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 35° C
|
Type
|
CUSTOM
|
Details
|
The chloroform layer was separated
|
Type
|
WASH
|
Details
|
washed with 5% sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from 200 ml of toluene and 30 ml of cyclohexane
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=2OC3=CC=CC=C3C(C12)=O)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |